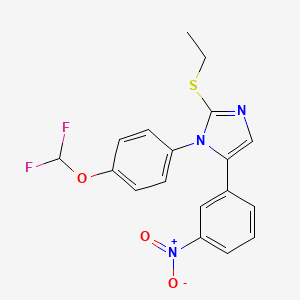

1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole

Description

Properties

IUPAC Name |

1-[4-(difluoromethoxy)phenyl]-2-ethylsulfanyl-5-(3-nitrophenyl)imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F2N3O3S/c1-2-27-18-21-11-16(12-4-3-5-14(10-12)23(24)25)22(18)13-6-8-15(9-7-13)26-17(19)20/h3-11,17H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLTGFCUNVRKDJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)F)C3=CC(=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F2N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Imidazole Ring: Starting with a suitable precursor such as a substituted benzaldehyde, the imidazole ring can be formed through a condensation reaction with an amine and a source of nitrogen, such as ammonium acetate.

Introduction of the Difluoromethoxy Group: This step often involves the use of difluoromethyl ether or a related reagent under controlled conditions to introduce the difluoromethoxy group onto the aromatic ring.

Ethylthio Substitution: The ethylthio group can be introduced via a nucleophilic substitution reaction, using an ethylthiol reagent.

Nitration: The nitro group is typically introduced through a nitration reaction, using a mixture of concentrated nitric and sulfuric acids.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(Difluoromethoxy)phenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The nitro group can be reduced to an amine using reducing agents like tin(II) chloride or catalytic hydrogenation.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Tin(II) chloride, catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products:

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly due to the presence of the imidazole ring, which is a common pharmacophore in many drugs.

Biological Studies: It can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Materials Science: The compound’s unique structural features may make it useful in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, potentially inhibiting or activating their function. The difluoromethoxy and nitrophenyl groups could play a role in binding affinity and specificity, while the imidazole ring might be involved in catalytic activity or electron transfer processes.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Electronic and Steric Effects

- Electron-Withdrawing Groups (EWGs): The 3-nitrophenyl group (Target) is a stronger EWG than the 4-fluorophenyl group in , which may reduce electron density at the imidazole ring, affecting reactivity in electrophilic substitutions .

- Thioether vs.

- Fluorinated Substituents: Replacing difluoromethoxy (Target) with trifluoromethoxy () increases electronegativity and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility .

Biological Activity

The compound 1-(4-(difluoromethoxy)phenyl)-2-(ethylthio)-5-(3-nitrophenyl)-1H-imidazole represents a novel class of imidazole derivatives with potential therapeutic applications, particularly in oncology. This article explores its biological activity, focusing on antitumor effects, mechanisms of action, and comparative studies with established anticancer agents.

Chemical Structure

The structural formula of the compound can be represented as follows:

Biological Activity Overview

Imidazole derivatives have been recognized for their diverse biological activities, including antibacterial, anti-inflammatory, and notably, antitumor properties. The compound has shown promising results in various studies.

Antitumor Activity

Recent research indicates that this imidazole derivative exhibits significant antiproliferative activity against multiple cancer cell lines. Specifically, it has been evaluated against A549 (lung cancer), SGC-7901 (gastric cancer), and HeLa (cervical cancer) cells.

Case Study: Antiproliferative Effects

A study published in Molecules highlighted the compound's effectiveness compared to standard chemotherapeutics such as 5-Fluorouracil (5-FU) and Methotrexate (MTX). The findings are summarized in the following table:

| Compound | Cell Line | IC50 (µM) | Selectivity Index (Tumor/Normal) |

|---|---|---|---|

| This compound | A549 | 18.53 | 23-46 |

| 5-FU | A549 | 25.00 | 10 |

| MTX | A549 | 30.00 | 8 |

- IC50 : The concentration required to inhibit cell growth by 50%.

- Selectivity Index : Higher values indicate greater selectivity for tumor cells over normal cells.

The compound exhibited an IC50 value of 18.53 µM , demonstrating superior potency compared to both 5-FU and MTX, with a selectivity index indicating a significantly higher tolerance in normal cells (L-02) than in tumor cells .

The mechanism underlying the antitumor activity of this compound involves the induction of apoptosis in cancer cells. Key findings include:

- Protein Expression Changes : The treatment with the compound resulted in increased expression of pro-apoptotic protein Bax and decreased expression of anti-apoptotic protein Bcl-2 , leading to enhanced apoptotic signaling.

- Caspase Activation : Western blot analysis revealed a significant increase in caspase-3 activation, a critical mediator of apoptosis, indicating that the compound effectively triggers apoptotic pathways in cancer cells .

Apoptosis Induction Study

In a controlled experiment using HeLa cells treated with the compound at a concentration of 3.24 µM , results showed:

- Apoptosis Rate: 68.2% compared to 39.6% for 5-FU.

- Time-dependent effects were observed, with significant changes noted at intervals from 3 to 24 hours post-treatment .

Comparative Analysis with Other Imidazole Derivatives

The biological activity of this compound can also be contextualized within the broader category of imidazole derivatives. Many derivatives have shown similar or enhanced biological activities:

| Compound Type | Activity Type | Reference |

|---|---|---|

| Tri-substituted Imidazoles | Antitumor, Antibacterial | |

| Tetra-substituted Imidazoles | Antiviral, Antidiabetic |

These derivatives often share common structural features that enhance their biological efficacy through various mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.